molecular formula C14H14N2O6S B254829 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B254829
M. Wt: 338.34 g/mol
InChI Key: UUKFPUUJDGXFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide, also known as MNBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNBS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a high affinity for certain proteins, suggesting that it may have a specific target in cells. This compound has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide is its low toxicity profile, which makes it a promising candidate for further research. However, this compound is not yet widely available and may be difficult to obtain for laboratory experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide research. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. This compound may also have potential as a treatment for other diseases such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide involves the reaction of 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide with nitric acid, followed by the addition of sulfuric acid. The resulting compound is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic properties in various fields of research. In cancer research, this compound has shown promising results as an anti-tumor agent, inhibiting the growth of cancer cells in vitro and in vivo. This compound has also been studied for its anti-inflammatory properties, with results suggesting that it may be a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

4-methoxy-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C14H14N2O6S/c1-21-13-6-4-3-5-11(13)15-23(19,20)10-7-8-14(22-2)12(9-10)16(17)18/h3-9,15H,1-2H3

InChI Key

UUKFPUUJDGXFAW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]

solubility

50.8 [ug/mL]

Origin of Product

United States

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